molecular formula C15H18N2O2S B246306 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B246306
M. Wt: 290.4 g/mol
InChI Key: XQCVHGMDZODRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as TMSB, is a sulfonamide compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory compounds in the body. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have antibacterial and antiviral properties.

Advantages and Limitations for Lab Experiments

2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high degree of purity. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is also stable and can be stored for long periods of time. However, one limitation is that 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be expensive to produce in large quantities. In addition, 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. One area of interest is the development of new drugs and therapies based on 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. Researchers are also interested in studying the potential use of 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in the treatment of infectious diseases, such as tuberculosis and HIV. In addition, further research is needed to determine the optimal dosage and administration of 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide for different applications. Finally, researchers are interested in studying the potential side effects of 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide and its long-term safety profile.

Synthesis Methods

2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The first step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. This reaction produces 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonyl chloride, which is then reacted with ammonia to form 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Scientific Research Applications

2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have potential applications in the field of medicine and biotechnology. It has been studied for its anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the growth of bacteria and viruses. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been investigated for its potential use in the development of new drugs and therapies.

properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-11-7-12(2)15(13(3)8-11)20(18,19)17-10-14-5-4-6-16-9-14/h4-9,17H,10H2,1-3H3

InChI Key

XQCVHGMDZODRPM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CN=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CN=CC=C2)C

solubility

43.6 [ug/mL]

Origin of Product

United States

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